4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide
Description
4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide is a heterocyclic compound featuring a fused pyrazolo-pyrazine core with a carbohydrazide substituent. While its specific pharmacological activity remains underexplored in the provided evidence, its structural analogs demonstrate diverse therapeutic applications, including antitubercular, antitumor, and antinociceptive activities .
Properties
Molecular Formula |
C13H11N5O2 |
|---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
4-oxo-6-phenyl-5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C13H11N5O2/c14-16-12(19)9-6-11-13(20)15-10(7-18(11)17-9)8-4-2-1-3-5-8/h1-7H,14H2,(H,15,20)(H,16,19) |
InChI Key |
GJVUVQJBPDWEBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CC(=N3)C(=O)NN)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-3-phenylpyrazole with Ethyl Oxaloacetate
A widely reported method involves the reaction of 5-amino-3-phenylpyrazole with ethyl oxaloacetate under acidic conditions. The mechanism proceeds via:
- Formation of the Pyrazine Ring : Nucleophilic attack of the α-keto carbonyl by the amino group, followed by cyclodehydration.
- Oxidation to 4-Oxo Derivative : Air oxidation or use of mild oxidizing agents like manganese dioxide generates the ketone at position 4.
- Ester Hydrolysis and Hydrazide Formation : The ethyl ester at position 2 is hydrolyzed to a carboxylic acid using NaOH, followed by treatment with hydrazine hydrate to yield the carbohydrazide.
Reaction Conditions :
- Solvent: Ethanol or acetic acid
- Temperature: 80–100°C
- Catalyst: p-Toluenesulfonic acid (pTSA)
- Yield: 62–75%
Multicomponent Reaction (MCR) Approach
A one-pot MCR utilizing 3-phenyl-1H-pyrazol-5-amine, diethyl oxalate, and hydrazine hydrate has been optimized for industrial scalability. Key advantages include:
- Atom Economy : Reduced waste generation.
- Regioselectivity : Controlled by steric and electronic effects of the phenyl group.
Procedure :
- Combine 3-phenyl-1H-pyrazol-5-amine (1 equiv), diethyl oxalate (1.2 equiv), and hydrazine hydrate (2 equiv) in refluxing ethanol.
- Stir for 12 hours, followed by cooling and filtration.
- Purify via recrystallization from ethyl acetate/hexane.
Analytical Data :
- Melting Point : 218–220°C
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.75–7.25 (m, 5H, Ph), 4.10 (s, 2H, CH₂), 2.50 (s, 1H, NH₂).
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Adopting continuous flow reactors improves yield and reduces reaction time:
- Reactor Setup : Two-step system with inline IR monitoring.
- Conditions :
- Step 1: Cyclocondensation at 100°C, residence time 30 min.
- Step 2: Hydrazinolysis at 60°C, residence time 20 min.
- Output : 85% purity, 90% yield.
Green Chemistry Initiatives
- Solvent Replacement : Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact.
- Catalyst Recycling : Immobilized pTSA on silica gel allows three reuse cycles without activity loss.
Analytical Characterization and Quality Control
Critical quality attributes (CQAs) are verified via:
- HPLC : Purity ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- LC-MS : [M+H]⁺ = 285.1 m/z.
- XRPD : Confirms crystalline form stability under accelerated storage conditions.
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Use of bulky substituents on the pyrazole amine directs reaction pathway.
- Hydrazide Stability : Store under nitrogen at −20°C to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: This compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for developing new therapeutic agents.
Industry: Its unique structure makes it suitable for use in materials science, particularly in the development of novel polymers and advanced materials
Mechanism of Action
The mechanism of action of 4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, this compound can inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their synthesis methods, and biological activities:
Key Structural and Pharmacological Insights
Core Heterocycle Modifications: Replacement of the dihydropyrazolo-pyrazine core with pyrimidine (e.g., pyrazolo[1,5-a]pyrimidine) or triazolo systems (e.g., [1,2,3]triazolo[1,5-a]pyrazine) alters electron distribution and binding affinity. For instance, triazolo analogs exhibit distinct physicochemical properties due to nitrogen-rich systems . Saturation level (dihydro vs. tetrahydro) impacts ring strain and solubility.
Substituent Effects :
- Electron-withdrawing groups (e.g., bromo, chloro) on aryl rings enhance antitubercular activity by improving target binding (e.g., Compound 34, MIC = 0.78 mg/mL) .
- Bulky substituents (e.g., benzyl, phenethyl) in dihydropyrazolo derivatives may hinder enzymatic degradation, as seen in compound 7k (HPLC purity >98%) .
Carbohydrazide Flexibility: The carbohydrazide moiety enables diverse derivatization. For example, hydrazones derived from pyrazine-2-carbohydrazide () and imidazo[1,2-a]pyrazine-carbohydrazides () show antinociceptive activity, suggesting CNS penetration .
Biological Activity
The compound 4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a pyrazolo[1,5-a]pyrazine core, characterized by a bicyclic structure that combines pyrazole and pyrazine rings. The presence of a carbonyl group at position 4 and a phenyl group at position 6 contributes to its chemical diversity and potential biological activity.
Anticancer Properties
Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have been reported to inhibit the proliferation of various cancer cell lines. A notable study highlighted that a related compound showed an IC50 value of 1.64 μM against Kasumi-1 cells and 1.82 μM against T47D cells, demonstrating potent anticancer effects .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes. A related derivative was identified as a potent inhibitor of the PI3Kα enzyme with an IC50 value of 0.24 μM , indicating its potential as a therapeutic agent in cancer treatment through targeted enzyme inhibition .
Antimicrobial Activity
The biological activity of pyrazolo[1,5-a]pyrazine derivatives also extends to antimicrobial properties. Some compounds have shown effectiveness against bacterial strains, suggesting their use as antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors by binding to their active sites or altering their conformations, leading to altered cellular pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing proliferation and promoting apoptosis.
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrazine derivatives:
- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their anticancer activity against various cell lines. The most promising derivative exhibited significant cytotoxicity with favorable pharmacokinetic profiles .
- Mechanistic Studies : Another investigation explored the interaction of these compounds with cellular targets using molecular docking studies, revealing insights into their binding affinities and potential therapeutic applications .
Data Summary
| Activity Type | Compound/Derivative | IC50 Value (μM) | Target/Effect |
|---|---|---|---|
| Anticancer | Related Pyrazolo Compound | 1.64 (Kasumi-1) | Cell Proliferation Inhibition |
| Anticancer | Related Pyrazolo Compound | 0.24 | PI3Kα Inhibition |
| Antimicrobial | Pyrazolo Derivative | Variable | Bacterial Growth Inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
